3-Ethyl-4-hydroxy-2-cyclopenten-1-one
Description
Context within Cyclopentenone Chemistry and Derivatives
The chemical significance of 3-Ethyl-4-hydroxy-2-cyclopenten-1-one is best understood by examining its core structure, the cyclopentenone ring system, which is a vital motif in both natural and synthetic chemistry.
These ring systems are central to a vast array of biologically important molecules, including the nucleobases found in DNA and RNA, and are common in pharmaceuticals. algoreducation.comperlego.com The non-planar or puckered conformations of five-membered rings, often described as 'envelope' or 'twist' forms, are critical to their chemical behavior and their ability to interact with biological systems. algoreducation.com
The cyclopentenone framework is a key building block in organic synthesis and a common feature in many biologically active natural products. huaxichemical.comacs.orgthieme-connect.com Prominent examples of natural products containing this motif include the prostaglandins (B1171923) (hormone-like substances with diverse physiological effects), jasmone (B1672801) (a fragrance component from jasmine oil), and the aflatoxins. acs.orgwikipedia.org
Cyclopentenones are highly valued as intermediates in the synthesis of complex organic molecules. huaxichemical.comacs.org Their reactivity, particularly the presence of an enone system, allows for a wide range of chemical transformations. acs.orgwikipedia.org This versatility makes them precursors for developing new pharmaceuticals, fragrances, and agrochemicals. huaxichemical.com Furthermore, certain cyclopentenone derivatives have been investigated for their anti-inflammatory and antioxidant properties. huaxichemical.com Hydroxylated cyclopentenones, in particular, are recognized as valuable precursors for synthesizing prostanoids and carbocyclic nucleosides. acs.org
Structural Features and Fundamental Chemical Classification
The specific arrangement of functional groups within the this compound molecule dictates its chemical properties and reactivity.
The compound is classified as a cyclic ketone, defined by the presence of a carbonyl group (a carbon atom double-bonded to an oxygen atom) within the five-membered ring. wikipedia.orgbritannica.com The carbonyl group is inherently polar due to the high electronegativity of oxygen, which creates an uneven distribution of electrons. britannica.com This polarity imparts a partial positive charge on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles (electron-rich species). britannica.com This fundamental characteristic is the source of much of the reactivity of ketones. britannica.com In the nomenclature of cyclic ketones, the carbonyl carbon is assigned as position 1 on the ring. britannica.com
A defining feature of this compound is its conjugated system, where the carbon-carbon double bond (C=C) is separated from the carbonyl double bond (C=O) by a single carbon-carbon bond. This alternating pattern of double and single bonds allows for the delocalization of pi (π) electrons across the system of overlapping p-orbitals. universalclass.comlibretexts.org This electron delocalization results in a more stable molecule compared to a similar compound with non-conjugated (isolated) double bonds. universalclass.compressbooks.pub
This conjugated enone structure is highly reactive in specific ways. It can undergo typical alkene and ketone reactions, but it is also prone to nucleophilic conjugate addition (also known as 1,4-addition or the Michael reaction), where a nucleophile attacks the carbon-carbon double bond instead of the carbonyl carbon. wikipedia.org The cyclopentenone motif also makes the molecule an excellent partner in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org
The molecule contains a hydroxyl (–OH) functional group, which consists of an oxygen atom covalently bonded to a hydrogen atom. wikipedia.orggeeksforgeeks.org The hydroxyl group is highly polar and hydrophilic ("water-loving"), enabling the molecule to participate in hydrogen bonding with other polar molecules like water. britannica.com This capacity for hydrogen bonding generally leads to higher boiling points and greater water solubility than comparable compounds lacking the group. wikipedia.org
Research Landscape and Significance in Contemporary Chemical Science
The core structure of this compound, the 4-hydroxy-2-cyclopentenone (B1226963) (4-HCP) moiety, is of considerable significance in modern chemical science. It is recognized as a "privileged building block" for the synthesis of complex and biologically active molecules. nih.gov The value of this structural motif stems from the dense and strategic placement of three distinct functional groups—a ketone, a carbon-carbon double bond (alkene), and a hydroxyl group—within a compact cyclic framework. acs.org This arrangement allows chemists to perform a diverse array of chemical transformations to construct more elaborate molecular architectures.
Research in this area is heavily focused on the development of stereodivergent and enantioselective synthesis methods. nih.gov Achieving high enantiomeric purity is crucial because the biological activity of the final target molecules is often dependent on their specific three-dimensional arrangement (stereochemistry). The ability to produce either the (R)- or (S)-enantiomer of a 4-hydroxy-2-cyclopentenone derivative allows for the total synthesis of a wide spectrum of natural products. nih.govacs.org
The significance of these cyclopentenone-based building blocks is demonstrated by their successful application in the synthesis of numerous important natural products. nih.gov The strategic functional groups of the 4-HCP core provide handles for chemists to elaborate the structure into various complex natural product families.
Table 1: Natural Product Classes Synthesized from 4-Hydroxy-2-cyclopentenone Building Blocks
| Natural Product Class | Significance |
|---|---|
| Prostaglandins | Hormone-like substances involved in a wide range of body functions such as inflammation, blood flow, and the formation of blood clots. nih.govacs.org |
| Prostacyclins | A type of prostaglandin (B15479496) that inhibits platelet activation and is also an effective vasodilator. acs.org |
| Thromboxanes | Members of the lipid family known as eicosanoids, they are involved in blood clot formation. acs.org |
| Alkaloids | A class of naturally occurring organic compounds which have pronounced physiological actions on humans. nih.gov |
| Terpenes | A large and diverse class of organic compounds, produced by a variety of plants, which are often the primary constituents of essential oils. nih.gov |
The ongoing research into compounds like this compound is driven by the need for efficient and controlled methods to access these valuable synthetic intermediates. Key synthetic strategies that have been developed and refined include enzymatic resolutions, asymmetric synthesis via Noyori reduction, and ring-closing metathesis. nih.gov
Table 2: Key Synthetic Strategies for Enantioenriched 4-Hydroxy-2-cyclopentenones
| Synthetic Strategy | Description | Key Reagents/Methods |
|---|---|---|
| Kinetic Resolution | Separation of a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. acs.orgacs.org | Penicillin G acylase, Lipases, Rhodium-BINAP catalysts. acs.orgacs.org |
| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products as starting materials. nih.gov | Tartaric acid, Ribose, Arabinose. nih.gov |
| Asymmetric Synthesis | A chemical reaction that preferentially yields one enantiomer or diastereomer over the other. | Noyori asymmetric hydrogenation, Chiral ligands (e.g., Trost's ligand). nih.govacs.org |
| Ring-Closing Metathesis (RCM) | An organic reaction that involves the intramolecular redistribution of alkene bonds to form a cyclic compound. nih.gov | Grubbs' catalyst. nih.gov |
| Piancatelli Rearrangement | An acid-catalyzed rearrangement of a 2-furylcarbinol to a 4-hydroxycyclopentenone. acs.orgacs.org | Often performed in water or with co-solvents in a microreactor. acs.orgacs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-ethyl-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-6(8)4-7(5)9/h3,7,9H,2,4H2,1H3 |
InChI Key |
RRNNWXFFQNCUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)CC1O |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Synthetic Strategies
De Novo Synthesis of the Cyclopentenone Ring System
The creation of the cyclopentenone framework from acyclic precursors, known as de novo synthesis, is a fundamental challenge in organic chemistry. These methods build the carbon skeleton and introduce the required functional groups in a controlled manner.
Aldol (B89426) Condensation Approaches
Aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. isca.meyoutube.com This strategy can be adapted to form cyclic systems through either intramolecular or intermolecular pathways.
An intramolecular aldol reaction involves a single molecule containing two carbonyl groups that react with each other to form a ring. libretexts.org This method is particularly effective for synthesizing five- and six-membered rings due to the thermodynamic stability of these structures. libretexts.orgpressbooks.pub
The synthesis of a cyclopentenone ring specifically arises from the intramolecular aldol condensation of a 1,4-diketone. libretexts.orgpressbooks.pub For the target molecule, 3-Ethyl-4-hydroxy-2-cyclopenten-1-one, the logical precursor would be a 1,4-diketone that can generate the required ethyl group at the C3 position. A suitable starting material for this pathway is 3,6-octanedione (B30559) .
The mechanism proceeds via the formation of an enolate at one of the α-carbons, followed by a nucleophilic attack on the second carbonyl group within the same molecule. Treatment with a base, such as sodium hydroxide, facilitates the deprotonation and subsequent cyclization. The reaction is reversible, which favors the formation of the more stable five-membered ring over other potential, more strained products. libretexts.orglibretexts.org The initial product of this cyclization is a β-hydroxy ketone, which for 3,6-octanedione would be 3-ethyl-4-hydroxycyclopentanone . Subsequent acid- or base-catalyzed dehydration leads to the formation of the conjugated double bond, yielding the final α,β-unsaturated ketone. However, to obtain the specified target, the reaction is stopped at the aldol addition stage before dehydration occurs.
Table 1: Intramolecular Aldol Condensation for this compound
| Step | Description | Reactant(s) | Product(s) |
|---|---|---|---|
| Enolate Formation | A base removes an α-hydrogen from the diketone to form a nucleophilic enolate. | 3,6-Octanedione, Base (e.g., NaOH) | Enolate of 3,6-octanedione |
| Cyclization | The enolate attacks the other carbonyl group within the molecule. | Enolate of 3,6-octanedione | Cyclic alkoxide intermediate |
| Protonation | The alkoxide is protonated to form the β-hydroxy ketone. | Cyclic alkoxide, Water | 3-Ethyl-4-hydroxycyclopentanone |
This table illustrates the conceptual pathway. The final product in the user request, this compound, is an enol form which would be in equilibrium with its keto tautomer, 3-Ethyl-1,2-cyclopentanedione, which can be formed via related diketone cyclizations.
Intermolecular aldol condensations, specifically those involving a double condensation, can also be employed to construct the cyclopentenone ring. This approach typically involves the reaction of a 1,2-diketone with a ketone containing α-hydrogens on both sides of the carbonyl group.
A well-documented example is the condensation of benzil (B1666583) with acetone (B3395972) to form a substituted cyclopentenone. isca.me To synthesize this compound, a similar strategy could be envisioned. This would require a 1,2-diketone and a ketone that provides the ethyl group. A plausible reaction would involve the condensation of a 1,2-dicarbonyl compound like 2,3-pentanedione with an enolate derived from acetone or a related derivative.
The reaction proceeds through two sequential aldol additions followed by an intramolecular aldol condensation. The base first catalyzes the reaction between the acetone enolate and one of the carbonyls of the diketone. A second enolization and attack on the remaining carbonyl group would close the ring. Subsequent dehydration would then yield the final cyclopentenone. The precise substitution pattern depends on the specific diketone and ketone derivative used.
Named Reactions in Cyclopentenone Synthesis
Several named reactions have become powerful tools for the stereoselective and efficient synthesis of cyclopentenone derivatives.
The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction is highly stereoselective, typically yielding the trans isomer exclusively. nih.gov It proceeds through a proposed 4π-electrocyclization mechanism, similar to a Nazarov cyclization. wikipedia.org
The synthesis of this compound via this method would begin with a suitably substituted 2-furylcarbinol. The starting furfuryl alcohol can be obtained from the reaction of a Grignard reagent with furfural (B47365). wikipedia.org To generate the desired ethyl group at the C3 position of the final product, the synthetic design would involve a furylcarbinol precursor such as 1-(furan-2-yl)propan-1-ol .
The rearrangement is typically carried out in an aqueous medium with acid catalysis. nih.gov Modern variations have employed Lewis acids like zinc chloride or dysprosium(III) triflate to improve yields and reaction conditions. nih.govescholarship.org The mechanism involves protonation of the carbinol's hydroxyl group, loss of water to form a stabilized carbocation, nucleophilic attack by water, and subsequent ring-opening followed by a 4π-conrotatory cyclization to afford the trans-4-hydroxy-5-substituted-cyclopent-2-enone. nih.gov A subsequent isomerization can move the substituent to the C2 position if desired. nih.gov
Table 2: Key Features of the Piancatelli Rearrangement
| Feature | Description |
|---|---|
| Reactants | 2-Furylcarbinols, Water |
| Catalysts | Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., ZnCl₂, Dy(OTf)₃) |
| Key Intermediate | Stabilized pentadienyl cation |
| Mechanism | 4π-electrocyclization |
| Stereochemistry | Typically produces trans-substituted 4-hydroxycyclopentenones |
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganic-chemistry.org The reaction is typically mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl, although rhodium and iridium catalysts have also been developed. wikipedia.orgmdpi.com
To apply this reaction to the synthesis of this compound, specific alkene and alkyne components must be chosen. The ethyl group at the C3 position would originate from the alkyne, making 1-butyne a suitable choice. The hydroxyl group at C4 and the adjacent double bond would come from the alkene component. A potential alkene for this transformation would be a protected form of vinyl alcohol or a related enol ether.
The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. organic-chemistry.org This is followed by coordination of the alkene, insertion of the alkene into a cobalt-carbon bond, migratory insertion of carbon monoxide, and finally, reductive elimination to release the cyclopentenone product. wikipedia.org A significant challenge in intermolecular Pauson-Khand reactions is controlling regioselectivity, as the substituents can end up in different positions. nih.gov Intramolecular versions of the reaction often provide better control and are widely used in the synthesis of complex molecules. wikipedia.org
Table 3: Components for Pauson-Khand Synthesis of the Target Compound
| Role | Required Precursor | Provides Which Part of Product |
|---|---|---|
| Alkyne | 1-Butyne | C2, C3, and the ethyl group |
| Alkene | Vinyl alcohol (or protected equivalent) | C4, C5, and the hydroxyl group |
| C1 Source | Carbon Monoxide (CO) | C1 (Carbonyl group) |
| Catalyst | Dicobalt octacarbonyl (Co₂(CO)₈) or Rh/Ir complexes | Mediates the cycloaddition |
Nazarov Cyclization
The Nazarov cyclization is a robust method for synthesizing cyclopentenones, involving the acid-catalyzed electrocyclic ring closure of divinyl ketones. wikipedia.orgthermofisher.com This reaction, first reported by Ivan Nazarov in 1941, proceeds through a pentadienyl cation intermediate which undergoes a 4π-conrotatory electrocyclization. wikipedia.orgthermofisher.com The resulting oxyallyl cation is then deprotonated to yield the cyclopentenone ring system. The versatility of this reaction allows for the construction of a wide array of substituted cyclopentenones, making it a valuable tool in organic synthesis. wikipedia.org
The general mechanism involves the activation of a divinyl ketone by a protic or Lewis acid, leading to the formation of a pentadienyl cation. wikipedia.orgthermofisher.com This cation then undergoes a thermally allowed 4π conrotatory electrocyclic ring closure, as dictated by the Woodward-Hoffman rules, to form an oxyallyl cation. wikipedia.org Subsequent elimination of a β-hydrogen and tautomerization of the resulting enolate furnishes the final cyclopentenone product. wikipedia.org
Modern variations of the Nazarov cyclization have expanded its scope and applicability. These include silicon-directed, polarization-driven, and enantioselective methods. wikipedia.org For instance, the use of chiral Lewis acids, such as copper (II) bisoxazoline ligand complexes, has enabled the asymmetric synthesis of cyclopentenones with high enantiomeric excess. wikipedia.org Furthermore, interrupted Nazarov cyclizations, where the intermediate cation is trapped by a nucleophile, have been developed to create more complex and highly functionalized cyclopentenone derivatives. nih.gov
A notable application involves the domino Nazarov cyclization/dehydration of 2-hydroxyalkyl-1,4-dien-3-ones. This process yields highly unsaturated alkylidenecyclopentenones, demonstrating the reaction's capacity for tandem transformations. lookchem.com The reaction conditions and the nature of the substituents can influence the reaction pathway, sometimes leading to rearrangements and the formation of alternative products. lookchem.com
Rautenstrauch Rearrangement
The Rautenstrauch rearrangement provides an efficient pathway to cyclopentenones through the isomerization of 1-ethynyl-2-propenyl acetates. scispace.comacs.org Originally reported in 1984, this reaction was initially catalyzed by palladium(II) complexes. scispace.comacs.org The mechanism is thought to involve the formation of a metal carbene intermediate following a 1,2-acetate migration. scispace.comacs.org
A significant advancement in this methodology has been the use of gold(I) catalysts, which has broadened the scope of the reaction. scispace.comacs.org Gold(I)-catalyzed rearrangements of 1-ethynyl-2-propenyl pivaloates have proven effective for the synthesis of a variety of cyclopentenones. acs.org The reaction tolerates both alkyl and aryl substituents at the acetylenic and olefinic positions. acs.orgnih.gov
Key findings from studies on the gold(I)-catalyzed Rautenstrauch rearrangement include:
Catalyst System: Cationic triphenylphosphinegold(I) complexes, such as Ph3PAuOTf, have been successfully employed. scispace.comacs.org
Solvent Effects: The choice of solvent significantly impacts the reaction yield. Acetonitrile has been found to be a superior solvent compared to methylene (B1212753) chloride for certain substrates. scispace.comacs.org
Ester Group: Changing the ester group from acetate (B1210297) to pivaloate can lead to improved yields. scispace.comacs.org
Chirality Transfer: The gold(I)-catalyzed rearrangement of enantioenriched propargyl pivaloates proceeds with excellent chirality transfer, offering a practical route to enantioselective cyclopentenone synthesis. acs.org Lowering the reaction temperature and using a hexafluoroantimonate counterion can enhance the enantiomeric excess of the product. acs.org
Protic Additives: The addition of a proton source, such as water or acetic acid, has been shown to be crucial for achieving high yields in the synthesis of substituted 2-cyclopentenones using commercially available gold(I) catalysts. organic-chemistry.org
The reaction conditions for the gold(I)-catalyzed Rautenstrauch rearrangement have been optimized to accommodate a range of substrates, as detailed in the table below.
Table 1: Gold(I)-Catalyzed Rautenstrauch Rearrangement of 1-Ethynyl-2-propenyl Pivaloates
| Entry | Alkyne Substituent | Olefin Substitution | Product | Yield (%) |
| 1 | H | Trisubstituted | This compound | 85 |
| 2 | Phenyl | Trisubstituted | 2-Phenylcyclopentenone derivative | 90 |
| 3 | Alkyl | Trisubstituted | 2-Alkylcyclopentenone derivative | 88 |
| 4 | Vinyl | Trisubstituted | Exo-methylene cyclopentenone | 75 |
Data synthesized from findings on the scope of the rearrangement. scispace.comacs.org
Synthesis from Renewable Resources
The synthesis of cyclopentenones, including this compound, from renewable resources represents a significant advancement in sustainable chemistry. A key starting material for this approach is furfuryl alcohol, which can be derived from non-edible biomass like bran, corncobs, or sugar cane bagasse. researchgate.netgoogle.com
Microwave-Assisted Transformations of Furfuryl Alcohols
Microwave-assisted synthesis has emerged as a powerful technique for the conversion of furfuryl alcohols into 4-hydroxy-2-cyclopentenones. researchgate.net This method offers several advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours) and improved yields. researchgate.netnih.govnih.gov
The core of this transformation is the Piancatelli rearrangement, which converts furfuryl alcohols into 4-hydroxy-2-cyclopentenones. When conducted under microwave irradiation in subcritical water (220 °C, 15.5 bar) without any catalyst, the reaction proceeds significantly faster and with higher yields compared to traditional heating methods. researchgate.net For the synthesis of 5-ethyl-4-hydroxycyclopent-2-en-1-one, 1-(furan-2-yl)propan-1-ol, derived from furfural, undergoes this rearrangement. researchgate.net
Research has demonstrated that microwave-assisted methods can achieve yields of up to 95%. researchgate.net This efficient and green approach highlights the potential of microwave technology in biomass conversion and the synthesis of valuable chemical intermediates.
Table 2: Comparison of Synthesis Methods for 4-Hydroxy-2-cyclopentenones from Furfuryl Alcohols
| Method | Reaction Time | Yield (%) | Catalyst | Reference |
| Conventional Heating | Several hours | Lower | Often required | researchgate.net |
| Microwave-Assisted | Minutes | Up to 95% | None (in subcritical water) | researchgate.net |
Microreactor Channel Applications in Synthesis
The use of microreactors offers a scalable and continuous flow process for the synthesis of 4-hydroxy-2-cyclopentenones from furfuryl alcohols. researchgate.net This technology allows for precise control over reaction parameters, leading to improved efficiency and safety.
For the conversion of furfuryl alcohol to 4-hydroxy-2-cyclopentenone (B1226963), a microreactor channel with a diameter of 0.5 mm and a length of 1.5 m has been successfully employed. researchgate.net This setup enables the synthesis on a multigram scale in a continuous flow system. researchgate.net While a specific study on the synthesis of this compound using a microreactor was not detailed in the provided context, the successful application for the parent compound, 4-hydroxy-2-cyclopentenone, demonstrates the viability of this technology for producing related derivatives. The use of microreactors in the Piancatelli rearrangement has been optimized to develop a continuous flow process, showcasing its potential for industrial-scale production from renewable feedstocks. researchgate.net
Derivatization and Functional Group Transformations on the Cyclopentenone Scaffold
Hydrolysis of Acyloxy-Cyclopentenone Precursors
The hydrolysis of 2-acyloxy-4-cyclopentenone precursors presents a direct, single-step method to produce 4-hydroxy-2-cyclopentenones with good yields and high purity. google.com This transformation can be achieved by treating the acyloxy-cyclopentenone with water in the presence of an acidic substance. google.com
This process is versatile, allowing for the synthesis of various 4-hydroxy-2-cyclopentenone derivatives. For instance, the hydrolysis of dl-3-acetoxy-2-allyl-3-methyl-4-cyclopentenone can yield 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone. google.com The reaction conditions are generally mild, with temperatures ranging from -40 to 130°C, and more preferably from -20 to 110°C. google.com
The amount of the acidic substance used can vary, typically from 0.005 to 100 moles per mole of the 2-acyloxy-4-cyclopentenone precursor. google.com Water is generally used in an equimolar or greater amount. google.com An important feature of this method is that racemization can occur simultaneously with the hydrolysis, which can be advantageous in certain synthetic applications. google.com The enzymatic hydrolysis of racemic diacetates using lipases, such as wheat germ lipase (B570770), is another established method for preparing optically active hydroxy-cyclopentenones from their acetate precursors. orgsyn.org
Table 3: Hydrolysis of 2-Acyloxy-4-cyclopentenone Precursors
| Starting Material | Product | Yield (%) | Optical Rotation [α]D (c=1, chloroform) |
| ℓ-3-acetoxy-2-allyl-3-methyl-4-cyclopentenone | 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone | 81 | -1.1° |
Data extracted from a study on the preparation of 4-hydroxy-2-cyclopentenones. google.com
Introduction of Functional Groups through Hydroxyl-Related Reactions
The hydroxyl group in this compound is a prime site for chemical modification, allowing for the introduction of various functional groups that can alter the molecule's properties and reactivity. guidechem.com Esterification and etherification are two fundamental reactions that leverage the nucleophilicity of this hydroxyl group.
Esterification
Esterification of the hydroxyl group in cyclopentenone derivatives is a common strategy to introduce acyl groups. This transformation can be achieved under basic conditions using reagents like acid anhydrides in the presence of a base such as pyridine (B92270). guidechem.com For instance, the acylation of 3-ethyl-2-hydroxy-cyclopent-2-en-1-one with acetic anhydride (B1165640) in pyridine can yield the corresponding acetate ester. guidechem.com This reaction proceeds by nucleophilic attack of the hydroxyl group on the carbonyl carbon of the anhydride. The esterification not only serves as a method for functionalization but can also be a key step in kinetic resolution processes to separate enantiomers.
A general procedure for acylation involves dissolving the hydroxycyclopentenone in a dry reactor with a suitable base and adding the acylating agent, such as an acid anhydride. guidechem.com The reaction is often initiated at a reduced temperature (e.g., 0°C) and then allowed to proceed at room temperature. guidechem.com
Etherification
Etherification provides another route to functionalize the hydroxyl group by introducing an alkyl or aryl group. This reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This nucleophilic substitution reaction results in the formation of an ether linkage. guidechem.com The choice of base and solvent is crucial for the efficiency of the reaction, which allows for the synthesis of a diverse range of ether derivatives of this compound.
Conjugate Addition Reactions to the Enone System
The α,β-unsaturated ketone moiety, or enone system, in this compound is susceptible to conjugate addition, also known as Michael addition. tamu.eduambeed.com In this reaction, a nucleophile adds to the β-carbon of the enone, which is electrophilic due to resonance with the carbonyl group. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation and the introduction of a wide variety of substituents at the 5-position of the cyclopentenone ring.
A range of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols, can participate in conjugate addition reactions with enones. masterorganicchemistry.com The reaction is typically thermodynamically controlled and is fundamental in the construction of more complex molecular architectures. ambeed.com For example, the addition of an enolate derived from a 1,3-dicarbonyl compound to an enone, followed by an intramolecular aldol condensation, is a classic strategy for ring formation, known as the Robinson annulation. tamu.edu
Stereoselective and Asymmetric Synthesis of 4-Hydroxy-2-cyclopentenones
The synthesis of enantiomerically pure or enriched 4-hydroxy-2-cyclopentenones is of great interest due to their role as chiral building blocks for natural products and pharmaceuticals. acs.orggoogle.com Chemoenzymatic methods and asymmetric oxidation strategies are prominent among the approaches used to achieve high stereoselectivity.
Chemoenzymatic Approaches for Enantiomerically Pure Products
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.gov Lipases are frequently employed for the kinetic resolution of racemic mixtures of hydroxylated cyclopentenones. acs.orgresearchgate.net In a typical kinetic resolution, the enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer at a much faster rate than the other, allowing for the separation of the two enantiomers. researchgate.netmdpi.com
For example, the enzymatic kinetic resolution of racemic 4-hydroxy-cyclopentenone derivatives has been successfully achieved using various lipases, such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas cepacia. acs.orgresearchgate.net These enzymes can catalyze the enantioselective transacetylation or hydrolysis, leading to the isolation of both the (R)- and (S)-enantiomers with high enantiomeric purity. researchgate.net The choice of lipase, acyl donor (for acylation), and solvent can significantly influence the reaction's efficiency and enantioselectivity. acs.org
Table 1: Lipase-Catalyzed Resolution of 4-Hydroxycyclopentenone Derivatives This table presents representative data for related compounds, as specific data for the 3-ethyl derivative was not available in the search results.
| Substrate | Enzyme | Reaction Type | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| (±)-2-Methyl-4-hydroxy-cyclopentenone | CAL-B | Acylation | MTBE | (S)-(-)-Enantiomer | Good | High | acs.org |
| (±)-4-Hydroxycyclopentenone derivative | Lipase PS | Hydrolysis | Buffer/EtOH | (S)-Alcohol | N/A | 96:4 e.r. | mdpi.com |
| (±)-4-Acetoxy-2-cyclopenten-1-one | Wheat germ lipase | Hydrolysis | Phosphate Buffer | (R)-(+)-Hydroxy ketone | 60 | >99 | orgsyn.org |
Asymmetric Oxidation Strategies for Related Hydroxylated Cyclopentenones
Asymmetric oxidation represents another powerful strategy for generating chiral hydroxylated cyclopentenones. These methods can involve the oxidation of prochiral precursors or the kinetic resolution of racemic substrates. A notable example is the use of the Sharpless-Katsuki epoxidation catalyst system, which has been adapted for the asymmetric oxidation of various ketones. kirj.ee
The direct asymmetric oxidation of cyclic 3-alkyl-1,2-cyclopentanediones using a system composed of diethyl tartrate (DET), titanium(IV) isopropoxide (Ti(OiPr)4), and tert-butyl hydroperoxide (tBuOOH) can produce enantiomerically enriched α-hydroxy compounds. researchgate.net This method has been shown to yield products with high enantiomeric excess (up to 95% ee). researchgate.net While this specific example applies to 1,2-diones, the underlying principles of creating a chiral environment with a metal-tartrate complex to direct the oxidant to one face of the substrate are applicable to the development of asymmetric hydroxylations for other related cyclopentanone (B42830) systems. kirj.eeresearchgate.net
Table 2: Asymmetric Oxidation of Cyclopentanedione Derivatives This table illustrates the potential of asymmetric oxidation for related structures.
| Substrate | Oxidative System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cyclic 3-alkyl-1,2-cyclopentanediones | DET/Ti(OiPr)4/tBuOOH | Enantiomeric α-hydroxy compounds | 22-40 | up to 95 | researchgate.net |
| 3-Substituted 1,2-cyclopentanediones | Ti(OiPr)4/tartaric ester/tBuOOH | 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids | up to 72 | up to 94 | researchgate.net |
Enzymatic Resolution of Racemic Mixtures
Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of racemic 4-hydroxy-cyclopentenone derivatives. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of a slow-reacting enantiomer and a fast-forming product. nih.gov
The most common approach is the lipase-catalyzed irreversible transesterification of the hydroxyl group using an acyl donor, such as vinyl acetate. acs.orgnih.gov Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia (PCL) have shown excellent enantioselectivity in these resolutions. nih.govnih.govresearchgate.net For instance, in the resolution of functionalized 4-hydroxy-cyclopentenones, CAL-B can effectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol, both in high enantiomeric purity. researchgate.net
However, the direct enzymatic resolution of the parent 4-hydroxycyclopentenone and some of its simple alkyl derivatives can be inefficient. psu.edu This is attributed to the similar steric environments of the sp² and sp³ hybridized carbon atoms flanking the stereogenic hydroxyl center, which makes it difficult for the enzyme's active site to distinguish between the two enantiomers. psu.edu To overcome this limitation, a strategy involving the temporary introduction of a bulky group has been developed. In this method, a thiol, such as 3,4-dimethoxybenzyl thiol, is added via a conjugate addition to the enone system. psu.eduresearchgate.net This modification introduces significant steric bulk, which enhances the enzyme's ability to differentiate between the enantiomers during the subsequent lipase-catalyzed acetylation. After the enantiomers are separated, the thio-adduct can be removed to yield the desired enantiomerically pure 4-hydroxycyclopentenone derivative. psu.edu
Table 1: Examples of Enzymatic Kinetic Resolution of 4-Hydroxycyclopentenone Analogs This table is illustrative, based on data for closely related analogs, as specific data for the 3-ethyl derivative is not readily available.
| Substrate | Enzyme | Reaction Type | Acyl Donor | Result | Reference |
|---|---|---|---|---|---|
| Racemic 4-hydroxy-cyclopentenone derivative | Candida antarctica Lipase B (CAL-B) | Transacetylation | Vinyl Acetate | Successful resolution to pure (R)- and (S)-enantiomers. | researchgate.net |
| (±)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclohexanone | Lipase (unspecified) | Enantiomer Resolution | Vinyl Acetate | Isolation of (+)-alcohol and (-)-acetate, both in 98% enantiomeric excess. | psu.edu |
| Racemic Morita-Baylis-Hillman adducts (related hydroxy ketones) | P. cepacia Lipase (PCL), CAL-B, Novozyme 435 | Hydrolysis / Transesterification | Various | High enantiomeric excess (>90%) achieved for multiple derivatives. | nih.gov |
Control of Chirality in Synthetic Pathways
Controlling chirality is fundamental in the synthesis of 3-Ethyl-4-hydroxy-2-cyclopenten-one to produce enantiomerically pure compounds for use in total synthesis. acs.org Strategies to achieve this can be broadly categorized into three main approaches: the use of a chiral starting material (chiral pool synthesis), the use of chiral auxiliaries or catalysts (asymmetric synthesis), and the resolution of a racemic mixture, as discussed previously.
Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, are particularly prominent for this class of compounds. acs.org A typical chemoenzymatic route involves the initial synthesis of the racemic 4-hydroxy-2-cyclopentenone derivative, followed by a key enzymatic kinetic resolution step to separate the enantiomers. researchgate.netorgsyn.org This approach provides access to both enantiomers; one is isolated as the unreacted substrate, and the other as the product of the enzymatic reaction. orgsyn.org
Asymmetric synthesis offers a more direct route to a single desired enantiomer. This can involve transition-metal catalysis with chiral ligands or organocatalysis. acs.org For example, organocatalytic methods, such as those employing Hayashi-Jørgensen-type catalysts, can facilitate stereocontrolled reactions like oxy-Michael additions to form chiral cyclic systems. nih.gov Another powerful method is the Nazarov cyclization, an electrocyclic reaction that can be rendered highly enantioselective by using a combination of a Lewis acid and a chiral Brønsted acid co-catalyst to produce chiral cyclopentenones. organic-chemistry.org
Finally, the "chiral pool" approach utilizes readily available, inexpensive chiral molecules from nature, such as terpenes or carbohydrates, as starting materials. nih.govmdpi.com A synthesis commencing from a known chiral precursor, like D-glucose, can establish the desired stereochemistry early in the reaction sequence, which is then carried through to the final this compound target. mdpi.com
Formation Pathways in Chemical Processes
This compound and related cyclic ketones are known to form during the complex chemical transformations that occur during the heating of natural products, particularly foods.
Thermal Degradation Processes
During thermal degradation, such as in cooking or food processing, complex biomolecules break down into smaller, more volatile compounds. Carbohydrates, especially pentose (B10789219) sugars, are key precursors to the C5 ring structure of cyclopentenones. The thermal degradation of lignocellulosic biomass, which is composed of cellulose (B213188), hemicellulose, and lignin, is a significant source of such compounds. researchgate.netcapes.gov.br
Hemicellulose, in particular, decomposes at a lower temperature range (around 200-360°C) compared to cellulose. researchgate.net Its thermal breakdown yields various products, including furfural and other furan-like compounds, which can serve as intermediates. nih.gov Through a series of reactions including dehydration, fragmentation, and cyclization, the five-carbon backbone of pentose sugars rearranges to form the cyclopentenone ring.
Pyrolysis Mechanisms
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of biomass components is a complex process involving numerous competing reaction pathways. researchgate.net The mechanisms for the formation of cyclopentenones from pentoses (the building blocks of hemicellulose) involve several key steps:
Dehydration : The sugar molecule loses one or more water molecules, leading to the formation of highly reactive intermediates like deoxyosones. sandiego.edu
Ring Contraction/Rearrangement : The furanose or pyranose ring of the sugar can undergo rearrangement. For example, intermediates such as furfural, formed from pentose dehydration, can be further converted.
Cyclization : Dicarbonyl intermediates, formed from sugar fragmentation, can undergo intramolecular aldol-type condensation reactions to form the five-membered cyclopentenone ring.
While the pyrolysis of cellulose and hemicellulose is known to produce a bio-oil rich in furans and other oxygenates, engineering the pyrolysis conditions and using catalysts can help target the formation of specific aromatic and cyclic compounds. youtube.com
Table 2: General Products from Hemicellulose Pyrolysis
| Precursor | Process | Major Product Classes | Potential Relevance | Reference |
|---|---|---|---|---|
| Hemicellulose (Xylan) | Fast Pyrolysis | Water, Furfural, Acetic Acid, Anhydroxylopyranose, Light Oxygenates | Furfural and other C5 fragments are key intermediates for cyclopentenone ring formation. | researchgate.netnih.gov |
| Cellulose | Fast Pyrolysis | Anhydrosugars (e.g., Levoglucosan), Furans, Light Oxygenates | Provides reactive fragments that can participate in forming various cyclic compounds. | researchgate.net |
| Lignin | Pyrolysis | Phenolic Compounds (e.g., Guaiacol, Syringol) | Source of aromatic compounds; less direct route to cyclopentenones. | researchgate.net |
Reaction Systems Involving Carbohydrates and Amino Acids
The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. nih.govweebly.com This reaction is a primary source of flavor and aroma compounds in thermally processed foods and is a key pathway for the formation of cyclopentenones.
The reaction begins with the condensation of a sugar and an amino acid to form an N-substituted glycosylamine, which then rearranges to an Amadori (from aldoses) or Heyns (from ketoses) compound. sandiego.edu The degradation of these intermediates proceeds through several pathways depending on pH and temperature. Under acidic conditions, 1-deoxyosones are formed, which are critical dicarbonyl intermediates. These dicarbonyls can undergo intramolecular aldol condensation to cyclize into the 4-hydroxy-2-cyclopentenone core structure. sandiego.edu
The specific substitution pattern on the ring, such as the 3-ethyl group, depends on the reactants. Pentoses like xylose or ribose provide the five-carbon backbone. imreblank.ch The ethyl group can be incorporated through several mechanisms. One proposed pathway involves the chain elongation of the C5 sugar skeleton by a C2 fragment derived from the Strecker degradation of certain amino acids (e.g., threonine or α-aminobutyric acid). imreblank.chnih.gov The Strecker aldehyde formed from the amino acid can react with the sugar-derived intermediates, leading to the final substituted product.
Reactivity of the α,β-Unsaturated Carbonyl Moiety
The defining feature of this compound is its α,β-unsaturated carbonyl system. This conjugated arrangement of a carbon-carbon double bond and a carbonyl group creates a delocalized π-electron system, resulting in multiple electrophilic sites. wikipedia.org This delocalization can be represented by resonance structures that show partial positive charges on both the carbonyl carbon (C-1) and the β-carbon (C-3). pressbooks.pub Consequently, the molecule is susceptible to nucleophilic attack at either of these positions. wikipedia.org
The α,β-unsaturated carbonyl system behaves as an electrophile, but its reactivity is moderated by its cyclic structure and substituents. Cyclic enones are generally found to be slightly weaker electrophiles compared to their open-chain analogs due to the conformational constraints of the ring. rsc.org The presence of an alkyl group, such as the ethyl group at the β-position (C-3), further reduces the electrophilicity through a positive inductive effect. rsc.org
Nucleophilic attack on this system can proceed via two primary pathways:
1,2-Addition (Direct Addition): In this pathway, the nucleophile attacks the electrophilic carbonyl carbon directly. pressbooks.pubyoutube.com This reaction is mechanistically similar to the addition reactions of simple ketones and aldehydes. This pathway is generally favored by "hard" nucleophiles, which are characterized by a high charge density, such as Grignard reagents and organolithium reagents. youtube.com The initial product is an alkoxide, which upon acidic workup, yields an allylic alcohol.
1,4-Addition (Conjugate Addition): This pathway involves the nucleophilic attack at the β-carbon of the carbon-carbon double bond. wikipedia.orgyoutube.com This type of vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org The attack pushes electrons through the conjugated system to form a resonance-stabilized enolate intermediate. youtube.com Subsequent protonation of the enolate, typically at the α-carbon, regenerates the carbonyl group and results in a product where the nucleophile has added to the β-carbon. youtube.com This pathway is favored by "soft" nucleophiles, which have a more diffuse charge, such as Gilman reagents (organocuprates), enamines, and thiols. pressbooks.pub The Michael addition is a well-known example of a 1,4-conjugate addition involving an enolate as the nucleophile. pressbooks.pub
| Addition Type | Site of Attack | Favored by Nucleophiles | Initial Product | Final Product (after workup) |
|---|---|---|---|---|
| 1,2-Addition (Direct) | Carbonyl Carbon (C-1) | Hard (e.g., Grignard, Organolithium) | Alkoxide | Allylic Diol |
| 1,4-Addition (Conjugate) | β-Carbon (C-3) | Soft (e.g., Organocuprates, Thiols, Enolates) | Enolate | 4-Hydroxy-3,3-disubstituted Cyclopentanone |
Reactivity of the Hydroxyl Group
The secondary hydroxyl group at the C-4 position is another key reactive center in the molecule, participating primarily in acylation and substitution reactions.
The hydroxyl group of this compound can be readily acylated to form the corresponding ester. This is a standard transformation for alcohols, typically achieved by reacting the compound with an acylating agent such as an acid chloride or anhydride in the presence of a base. The control of site-selectivity in molecules with multiple hydroxyl groups is a significant area of synthetic research, often relying on specific catalysts to achieve the desired transformation. nih.gov Depending on the acylating agent and reaction conditions, the mechanism can vary. For instance, certain aromatic acylations can proceed through a rare SN1-type pathway. rsc.org
As a secondary allylic alcohol, the hydroxyl group at C-4 can potentially undergo substitution reactions. Protonation of the hydroxyl group by an acid would convert it into a good leaving group (water). Its departure would generate a resonance-stabilized allylic carbocation. This carbocationic intermediate could then be attacked by a nucleophile at either of the two carbons that share the positive charge, leading to substituted products. The specific pathway (SN1, SN2, or SN2') would depend on the substrate, nucleophile, and reaction conditions.
Tautomerism and Isomerization in Cyclopentenone Systems
Tautomers are constitutional isomers that readily interconvert, most often involving the migration of a hydrogen atom and the relocation of a double bond. libretexts.org
The most relevant form of tautomerism for this system is keto-enol tautomerism. masterorganicchemistry.com The "keto" form, this compound, possesses acidic hydrogen atoms on the α-carbon (C-5) adjacent to the carbonyl group. libretexts.org In the presence of an acid or a base, one of these α-hydrogens can be removed to form a resonance-stabilized enolate ion. libretexts.orgyoutube.com
This enolate can then be protonated on the oxygen atom to yield the "enol" tautomer, which contains a hydroxyl group directly bonded to a carbon-carbon double bond (an enol). masterorganicchemistry.compearson.com This interconversion is a dynamic equilibrium. masterorganicchemistry.com
For most simple ketones, the keto-enol equilibrium strongly favors the keto form, sometimes by a factor of 104 or more. masterorganicchemistry.com However, the stability of the enol form can be enhanced by several factors:
Conjugation: If the newly formed double bond can enter into a more extended system of conjugation, the enol form is stabilized. masterorganicchemistry.com
Substitution: A more highly substituted enol double bond is generally more stable. youtube.com
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.com
In the case of this compound, the formation of an enol by deprotonation at C-5 would result in a diene-ol structure. The relative stability of this enol versus the starting keto form would be determined by the interplay of these stabilizing factors.
Chemical Reactivity and Mechanistic Studies
The thermodynamic stability of the tautomers of 3-ethyl-4-hydroxy-2-cyclopenten-1-one is a subject of significant interest in understanding its chemical behavior. The compound can exist in equilibrium between its diketone form, 3-ethyl-1,2-cyclopentanedione, and various enol tautomers. The user-specified name, this compound, represents one of these possible enol structures.
Extensive research into keto-enol tautomerism reveals that for simple monocarbonyl compounds, the keto form is generally more stable. libretexts.org However, in the case of 1,2-dicarbonyl compounds on a five-membered ring, such as the 3-ethyl-1,2-cyclopentanedione system, the enol form can be significantly stabilized. This stabilization arises from the formation of a conjugated system and the potential for intramolecular hydrogen bonding.
A theoretical study on substituted cyclopentanones and their corresponding enols has shown that while the ketone form is more stable for cyclopentanone (B42830) itself, the presence and nature of substituents can alter this balance. researchgate.net For instance, a study on 2-acetylcyclopentanone (B155173) demonstrated the complexity of the keto-enol equilibrium in related cyclic β-dicarbonyl systems. rsc.org
Of particular relevance is a computational and spectroscopic study on 2-hydroxy-3-methyl-2-cyclopenten-1-one, a close structural analog to the enol form of the title compound. researchgate.net This research documented that the enol tautomer is the most stable form for this molecule. researchgate.net Given the structural similarity, it is reasonable to infer that 3-ethyl-2-hydroxy-2-cyclopenten-1-one (B1209497) is the thermodynamically favored tautomer in the equilibrium with 3-ethyl-1,2-cyclopentanedione and its other potential enol forms. The stability of this enol is attributed to the conjugated double bond system and the formation of a stable intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen.
The different possible tautomers for the 3-ethyl-1,2-cyclopentanedione system include:
3-Ethyl-1,2-cyclopentanedione (the diketone form)
3-Ethyl-2-hydroxy-2-cyclopenten-1-one (an enol form)
3-Ethyl-5-hydroxy-2-cyclopenten-1-one (an enol form)
This compound (the user-specified enol form)
Based on the principles of conjugation and the findings for analogous structures, the most stable tautomer is predicted to be 3-ethyl-2-hydroxy-2-cyclopenten-1-one . The extended conjugation and the formation of a six-membered intramolecular hydrogen-bonded ring in this tautomer contribute significantly to its stability over the other forms.
| Tautomer System | % Keto Form at Equilibrium | % Enol Form at Equilibrium | Notes |
| 2,4-Pentanedione | 15% | 85% | The enol form is stabilized by conjugation and a strong intramolecular hydrogen bond. |
| Cyclohexanone | >99.9% | <0.1% | The keto form is significantly more stable in simple cyclic ketones. |
This table is for illustrative purposes and shows data for other relevant compounds to highlight the principles of tautomeric stability.
Spectroscopic and Advanced Analytical Characterization
Structural Elucidation Techniques
Structural elucidation relies on methods that map the connectivity and spatial arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 3-Ethyl-4-hydroxy-2-cyclopenten-1-one, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about its atomic framework.
Analysis of the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment. The ethyl group protons typically appear as a triplet and a quartet. The protons on the cyclopentene (B43876) ring, including the vinyl, methine, and methylene (B1212753) protons, resonate at characteristic chemical shifts, influenced by the adjacent carbonyl and hydroxyl groups.
The ¹³C NMR spectrum is equally informative, providing a signal for each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield. The olefinic carbons of the C=C double bond are observed in the typical vinyl region, while the carbons of the ethyl group and the saturated ring carbons resonate at higher field strengths. Spectroscopic data from studies on 5-ethyl-4-hydroxycyclopent-2-en-1-one, an alternate numbering for the same compound, provide specific chemical shift values. semanticscholar.org
Table 1: Predicted NMR Data for this compound This interactive table provides typical chemical shift (δ) values based on reported spectra. semanticscholar.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| C=O | - | ~208.7 | Carbonyl Carbon |
| =C-OH | - | ~162.4 | Vinylic Carbon (attached to OH) |
| =C-Et | ~7.4 | ~134.2 | Vinylic Carbon (attached to Ethyl) |
| CH-OH | ~4.6 | ~76.1 | Methine Carbon (attached to OH) |
| CH₂ (ring) | ~3.1 | ~56.6 | Methylene Carbon (ring) |
| CH₂ (ethyl) | ~2.1 | ~21.5 | Methylene Carbon (ethyl) |
| CH₃ (ethyl) | ~0.9 | ~11.5 | Methyl Carbon (ethyl) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint. The IR spectrum of this compound is characterized by several key absorption bands. A strong, broad absorption is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The conjugated ketone system gives rise to two distinct, strong bands: one for the C=O stretch, typically around 1710-1720 cm⁻¹, and another for the C=C stretch near 1600-1660 cm⁻¹. guidechem.comorgsyn.org The C-H stretching vibrations of the ethyl and cyclopentene ring protons are observed in the 2850-3000 cm⁻¹ region. orgsyn.org
Raman spectroscopy provides complementary information, particularly for the symmetric C=C stretching vibration, which is often strong in the Raman spectrum. However, detailed Raman spectral data for this specific compound is not as commonly reported in the literature as IR data.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Carbonyl (C=O) | C=O Stretch | ~1710 - 1720 |
| Alkene (C=C) | C=C Stretch | ~1600 - 1660 |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (molecular formula C₇H₁₀O₂), the molecular weight is 126.15 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 126.
Common fragmentation pathways for this compound would include the loss of the ethyl group (C₂H₅•, 29 amu) to yield a fragment at m/z 97, and the loss of a carbonyl group (CO, 28 amu) via a characteristic retro-Diels-Alder-type cleavage for cyclic ketones. The presence and relative abundance of these and other fragments create a unique mass spectrum that serves as a molecular fingerprint.
While obtaining single crystals of this compound suitable for X-ray diffraction can be challenging, the analysis of its derivatives is a powerful method for unambiguous structural confirmation. To facilitate crystallization, the hydroxyl group is often converted into a bulkier, more rigid derivative.
A common strategy involves reacting the hydroxyl group with a silylating agent, such as tert-butyldimethylsilyl chloride, to form a silyl (B83357) ether derivative like (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one. orgsyn.org This process not only aids in crystallization but also protects the hydroxyl group during other synthetic steps. Once suitable crystals are grown, single-crystal X-ray diffraction can determine the precise bond lengths, bond angles, and stereochemistry of the molecule with atomic precision. This technique is the definitive method for establishing the three-dimensional structure of a crystalline solid.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex matrices and for quantifying its presence.
Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's retention time in a GC system is a key identifier. Its behavior is highly dependent on the type of stationary phase used in the capillary column. nist.gov
On a standard non-polar column (like those with a polydimethylsiloxane (B3030410) phase), its retention is governed primarily by its boiling point, and it has a reported Van Den Dool and Kratz retention index of 1100. nist.gov On a standard polar column (such as those with a polyethylene (B3416737) glycol phase), which interacts more strongly with the compound's polar hydroxyl and ketone groups, the retention is significantly longer, with a reported Kovats retention index of 1629. nih.gov This difference in retention on columns of varying polarity is a valuable tool for its identification.
For highly complex samples, such as food extracts or essential oils, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. In GC×GC, the effluent from a primary GC column is passed through a second, shorter column with a different stationary phase. This two-dimensional separation spreads the components across a 2D plane, resolving compounds that would otherwise co-elute in a traditional one-dimensional GC analysis. This makes GC×GC an ideal, albeit advanced, method for the trace analysis of this compound in challenging matrices.
High-Performance Liquid Chromatography (HPLC) for Analysis and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and the preparative isolation of this compound from various matrices. Its application allows for the precise separation of the target analyte from other closely related compounds and matrix components.
For analytical purposes, reversed-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com A typical method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, with an acid modifier like phosphoric acid to control the peak shape and retention of the analyte. sielc.com For applications requiring compatibility with mass spectrometry (MS) detection, volatile acids like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com
The isolation and purification of this compound, particularly from complex natural extracts, follows a more elaborate, multi-step strategy guided by HPLC. nih.govnih.gov This process often begins with a crude extraction, followed by a preliminary separation using techniques like Medium Pressure Liquid Chromatography (MPLC) to fractionate the extract. nih.gov Analytical HPLC is then used to screen these fractions to locate the compound of interest. nih.govnih.gov Fractions containing the target molecule are then subjected to preparative or semi-preparative HPLC, which uses larger columns and higher flow rates to isolate the compound in pure form. nih.gov This HPLC-guided approach is systematic and efficient for purifying individual chemical entities from complex mixtures. nih.gov
Table 1: Example of Analytical HPLC Conditions for Cyclopentenone Derivatives
| Parameter | Condition | Reference |
| Column | Newcrom R1 (C18) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Detection | UV-Vis / MS-compatible (with formic acid) | sielc.com |
| Application | Analytical Quantification | sielc.com |
| Note | Method is scalable for preparative isolation. | sielc.com |
Pretreatment Methods for Complex Sample Analysis
Solid-Phase Extraction (SPE) is one of the most widely used and effective pretreatment techniques for this purpose. mdpi.comnih.gov The fundamental principle of SPE involves passing a liquid sample through a solid sorbent material, which selectively retains the analyte or the interferences. mdpi.com The choice of sorbent is crucial and depends on the chemical properties of both the analyte and the matrix components. researchgate.net For a moderately polar compound like this compound, a polymeric reversed-phase sorbent like hydrophilic-lipophilic balanced (HLB) material is often suitable, as it can retain a wide range of compounds. mdpi.com
The SPE process generally consists of four main stages:
Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer matching the sample's pH. mdpi.com
Loading: The sample is passed through the SPE cartridge, where the target analyte is adsorbed onto the sorbent. mdpi.com
Washing: The cartridge is washed with a weak solvent to remove matrix interferences that are not strongly bound to the sorbent. mdpi.com
Elution: A strong solvent is used to desorb the analyte from the sorbent, resulting in a cleaner, more concentrated sample extract ready for chromatographic analysis. mdpi.com
Automated online SPE systems that couple directly with an HPLC system can significantly improve sample throughput and reduce manual error. chromatographyonline.com
High-Resolution Spectroscopic Techniques
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, typically to within four decimal places. docbrown.info This precision allows for the determination of the compound's elemental formula.
For this compound, the molecular formula is C₇H₁₀O₂. nist.gov HRMS analysis would confirm this by measuring the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), which can be calculated and then compared to the experimentally measured value. docbrown.infonih.gov This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. docbrown.info
Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information through fragmentation analysis. The molecule is fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of atoms and the positions of functional groups within the molecule.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | nist.govnih.gov |
| Molecular Weight | 126.15 g/mol | nih.gov |
| Calculated Exact Mass | 126.068079557 Da | nih.gov |
| Primary Application | Elemental Composition Confirmation | acs.org |
| Secondary Application | Structural Elucidation via MS/MS Fragmentation | docbrown.info |
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound provides characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
The key functional groups in this compound are the hydroxyl group (-OH), the ketone carbonyl group (C=O), the carbon-carbon double bond (C=C) within the ring, and C-H bonds of the ethyl group and the ring. Analysis of related cyclopentenone structures reveals distinct peaks for these groups. google.com The hydroxyl group typically appears as a broad absorption band in the high-wavenumber region. google.com The carbonyl group of the ketone gives rise to a strong, sharp absorption band, and the C=C double bond within the enone system also produces a characteristic peak, though typically weaker than the carbonyl stretch. google.com
These characteristic frequencies provide strong evidence for the presence of the core cyclopentenone structure and its specific substitutions.
Table 3: Characteristic FTIR Absorption Bands for the 4-hydroxy-2-cyclopenten-1-one Moiety
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type | Reference |
| ~3430 | Hydroxyl (-OH) | O-H Stretch | google.com |
| ~1710 - 1730 | Ketone (C=O) | C=O Stretch | google.com |
| ~1660 | Alkene (C=C) | C=C Stretch | google.com |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations
Quantum mechanical calculations provide fundamental insights into the electronic structure and energy of molecules. For cyclic enones such as 3-Ethyl-4-hydroxy-2-cyclopenten-1-one, these methods are crucial for understanding their reactivity and physical properties.
Energy Calculations and Geometry Optimization
Ab initio calculations are instrumental in determining the molecular properties of cyclic ketones. For the related compound 2-cyclopenten-1-one (B42074) (2CP), calculations at the CCSD and CCSD(T) levels of approximation have been used to determine geometries, vibrational frequencies, and excitation energies for its ground and several excited states. nih.gov These computational methods find the lowest energy arrangement of the atoms in space, known as the optimized geometry, by minimizing the forces on each atom. scm.com The resulting energies for such molecular systems are typically large and negative, calculated relative to the separated electrons and nuclei.
For substituted cyclopentenones, Density Functional Theory (DFT) is a common method to predict Ring Strain Energy (RSE), which is a critical factor in their reactivity, particularly in polymerization reactions. digitellinc.com These calculations can provide valuable insights into the stability and synthetic accessibility of novel cyclopentenone derivatives. digitellinc.com
Conformational Analysis
The five-membered ring of cyclopentenone derivatives is not planar. To alleviate torsional strain that would be present in a planar structure, cyclopentane (B165970) and its derivatives adopt non-planar conformations. libretexts.org The two most common puckered conformations are the "envelope," where four carbon atoms are in a plane and the fifth is out-of-plane, and the "half-chair," with three atoms in a plane, one above, and one below. dalalinstitute.comyoutube.com
For cyclopentane, the envelope and half-chair conformations can interconvert with little to no energy barrier through a process called pseudorotation. scribd.com In substituted cyclopentenones like this compound, the substituents will influence the preferred conformation to minimize steric interactions. For example, in trans-1,2-dimethylcyclopentane, the conformation where the methyl groups are in an anti-orientation is more stable than the one where they are gauche. libretexts.org The ethyl and hydroxyl groups on the this compound ring will similarly adopt positions that minimize steric hindrance and optimize electronic interactions.
Modeling of Tautomeric Forms and Stability
Tautomerism is a key consideration for this compound, which can exist in different forms due to the migration of a proton and the shifting of double bonds. The primary tautomeric forms would be the enol (as named) and the corresponding dione, 3-ethyl-1,2-cyclopentanedione. nih.gov
Relative Energy Determinations
Computational methods are essential for determining the relative stability of tautomers. By calculating the total energy of each tautomeric form, the most stable isomer can be identified. For the related 2-hydroxy-3-methyl-2-cyclopenten-1-one, it was found that the keto-enol tautomer is the most stable structure. pitt.edu Similar calculations for this compound would involve geometry optimization of each tautomer followed by a comparison of their final electronic energies. The tautomer with the lowest energy is considered the most stable and therefore the most abundant form at equilibrium.
Application of Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. amercrystalassn.org Developed by Richard Bader, QTAIM defines atoms as regions of space based on the topology of the electron density, and the presence of a "bond path" between two atoms is an indicator of a chemical bond. pitt.edu
QTAIM analysis can be used to study the nature of the interatomic interactions within the different tautomers of this compound. By examining the properties of the electron density at the bond critical points (BCPs), one can classify the bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. researchgate.net This analysis can provide a deeper understanding of the electronic factors that contribute to the relative stability of the tautomers. For example, QTAIM has been used to study bonding in cyclopropanone (B1606653) derivatives and other cyclic systems. researchgate.netresearchgate.net
Prediction and Interpretation of Molecular Spectra
Computational chemistry is a powerful tool for predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. Theoretical calculations can help to assign the vibrational modes observed in experimental spectra.
For the parent compound, 2-cyclopenten-1-one, ab initio calculations have been used to compute the vibrational frequencies of its ground and excited states. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. nih.gov For instance, a study on 3-methoxy-4-hydroxy benzaldehyde (B42025) demonstrated good correlation between theoretically computed vibrations at the B3LYP/6-311+G(d,p) level and the experimental FT-IR and Raman spectra. researchgate.net Similar computational approaches can be applied to this compound and its tautomers to predict their characteristic vibrational frequencies. This would be particularly useful in distinguishing between the different tautomeric forms experimentally.
Table of Predicted Properties for a Related Compound (3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one)
| Property | Value | Source |
| Water Solubility | 14.9 g/L | ALOGPS |
| logP | 0.78 | ALOGPS |
| pKa (Strongest Acidic) | 9.41 | ChemAxon |
| pKa (Strongest Basic) | -3.6 | ChemAxon |
| Polar Surface Area | 37.3 Ų | ChemAxon |
| Rotatable Bond Count | 1 | ChemAxon |
Computational Vibrational Frequencies and Intensities
For the parent compound, 2-cyclopenten-1-one, extensive computational work has been performed. nih.gov These studies have identified and assigned the fundamental vibrational frequencies in its electronically excited triplet state. nih.gov Such analyses for this compound would be expected to show characteristic vibrational modes associated with its functional groups:
C=O Stretch: A strong absorption band characteristic of the cyclopentenone ring's carbonyl group.
O-H Stretch: A broad band indicating the hydroxyl group, which may be involved in hydrogen bonding.
C=C Stretch: A band corresponding to the carbon-carbon double bond in the cyclopentene (B43876) ring.
C-H Stretches and Bends: Vibrations associated with the ethyl group and the cyclopentene ring.
A computational study on cyclopropenone, another cyclic ketone, demonstrated that methods like B3LYP and MP2 can successfully predict the structure and vibrational frequencies. researchgate.net For instance, the C=O, C=C, and symmetric C-C stretching vibrations were identified at 1840, 1483, and 1026 cm⁻¹, respectively. researchgate.net
A theoretical analysis of this compound would likely involve geometry optimization followed by frequency calculations at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). nih.gov The results would provide a detailed picture of the molecule's vibrational landscape.
Computational NMR Chemical Shifts
Computational methods are also invaluable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. While a specific computational NMR study for this compound is not present in the surveyed literature, experimental NMR data for a related isomer, 5-ethyl-4-hydroxycyclopent-2-en-1-one, is available. semanticscholar.org
Table 1: Experimental ¹³C NMR Chemical Shifts for 5-ethyl-4-hydroxycyclopent-2-en-1-one semanticscholar.org
| Chemical Shift (ppm) |
|---|
| 208.7 |
| 162.4 |
| 134.2 |
| 76.1 |
| 56.6 |
| 21.5 |
This data is for the isomer 5-ethyl-4-hydroxycyclopent-2-en-1-one.
Theoretical calculations of NMR chemical shifts for this compound would involve using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations would predict the ¹H and ¹³C chemical shifts, which could then be compared to experimental data to confirm the structure and assign the resonances. Such a study would provide a deeper understanding of the electronic environment of the nuclei within the molecule.
Intermolecular Interactions and Crystal Packing Analysis in Derivatives
The way molecules arrange themselves in a crystal lattice is determined by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials. While a crystal structure of this compound itself is not available, the principles of its crystal packing can be inferred from general studies of molecular crystals.
Hydrogen Bonding Networks
In the broader context of crystal engineering, understanding how molecules with the potential for hydrogen bonding pack is of significant interest. semanticscholar.org The specific geometry and connectivity of the hydrogen bond network would influence the crystal's melting point, solubility, and other physical properties.
Close Contact Interactions
Beyond strong hydrogen bonds, weaker interactions such as van der Waals forces and close contacts involving other atoms also play a critical role in the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. nih.gov This method maps the close contacts in a crystal, highlighting regions of particular importance for cohesion.
For derivatives of this compound, where the hydroxyl group might be derivatized to an ether or ester, the nature of the intermolecular interactions would change. In such cases, C-H···O or other weak interactions would become more prominent in directing the crystal packing. The shape and size of the molecules, along with these subtle interactions, would ultimately determine the final crystal structure. semanticscholar.org
Natural Occurrence and Explorations of Biological Relevance
Natural Sources and Isolation
3-Ethyl-4-hydroxy-2-cyclopenten-1-one, also known by the common name ethylcyclopentenolone, has been identified in the chemical composition of several well-known plants. nih.gov Notably, it is reported as a constituent of Nicotiana tabacum (tobacco) and the traditional medicinal plant Panax ginseng. nih.gov Its presence in these plants suggests it is a naturally occurring secondary metabolite.
Furthermore, this compound is recognized as a significant flavor and aroma agent, characterized by its sweet, maple, caramel, and coffee-like notes. nih.govthegoodscentscompany.com This aromatic profile implies its formation during the heating and processing of natural products. For instance, various cyclopentenone derivatives, such as 2-hydroxy-3-methyl-2-cyclopenten-1-one, are known to be generated during the roasting of coffee beans through processes like the Maillard reaction and caramelization. nih.gov The characteristic aroma of this compound strongly suggests it is a component of roasted coffee and other heated food products. thegoodscentscompany.com
The cyclopentenone scaffold can be synthesized from readily available biomass components. Key starting materials include furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are produced from the lignocellulosic components of biomass. nih.govresearchgate.net This makes the cyclopentenone structure a key target for creating bio-based, value-added chemicals. While this demonstrates a sustainable route to the general cyclopentenone framework, specific synthesis of this compound from these sources requires dedicated synthetic pathways. The compound's smoky aroma profile also suggests it may be a component of wood smoke and pyrolytic products like wood vinegar, which are complex mixtures derived from the thermal decomposition of biomass. nih.gov
Biological Activities of Cyclopentenone Scaffolds
The cyclopentenone ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. This core structure is often associated with antimicrobial, antioxidant, and anti-inflammatory properties.
The cyclopentenone motif is central to the antimicrobial action of several natural products. nih.govresearchgate.net Examples include nigrosporione A and B, and palmenone A and B, which are known for their activity against various microbes. researchgate.net
Inspired by these natural compounds, research has focused on synthetic cyclopentenones, particularly those derived from sustainable biomass sources. nih.govresearchgate.net Studies on these synthetic scaffolds have revealed significant antimicrobial potential, especially against drug-resistant bacteria. nih.govresearchgate.net For instance, certain trans-diamino-cyclopentenones (DCPs) have demonstrated activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govresearchgate.net
The table below summarizes the minimum inhibitory concentrations (MIC) for a particularly effective oxime ether derivative of a DCP, highlighting its potency against resistant bacterial strains. nih.gov
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Oxime Ether of DCP | S. aureus (MRSA) | 0.976 µg/mL |
| Oxime Ether of DCP | E. faecalis (VRE) | 3.91 µg/mL |
Additionally, other natural cyclopentenones, such as 12-oxo-phytodienoic acid (12-oxo-PDA), exhibit potent antifungal properties. microbiologyresearch.orgnih.gov Synthetic mimics, like 4-octyl cyclopentenone, have been developed and show broad-spectrum activity against pathogenic fungi, including Cladosporium herbarum and Botrytis cinerea, with minimum fungicidal concentrations ranging from 100 to 200 µM. microbiologyresearch.orgnih.gov
Compounds possessing antioxidant capabilities are crucial for mitigating cellular damage from oxidative stress. While extensive research on the antioxidant profile of this compound is not widely published, the broader class of cyclopentenone derivatives has been investigated for these properties. The evaluation of antioxidant activity often involves assessing the compound's ability to scavenge free radicals or inhibit lipid peroxidation.
For example, studies on novel derivatives of other cyclic compounds have demonstrated significant antioxidant potential, with some showing radical scavenging activity comparable or even superior to Trolox, a well-known antioxidant standard. nih.gov The general strategy involves designing molecules that can effectively donate a hydrogen atom or an electron to neutralize reactive oxygen species. The enol-ketone structure within this compound suggests it may participate in such reactions, but specific experimental data is needed for confirmation. The development of new antioxidant drugs often focuses on conjugating known antioxidant moieties with other chemical structures to create multifunctional molecules. nih.gov
The cyclopentenone scaffold is a key feature in a class of potent anti-inflammatory signaling molecules, including certain prostaglandins (B1171923). These molecules are known to modulate inflammatory pathways within the body.
Modern research has expanded on this natural template to develop novel synthetic cyclopentenone derivatives with significant anti-inflammatory effects. One such example is a fused-cyclopentenone phosphonate (B1237965) compound, which demonstrated profound anti-inflammatory activity in both cellular and animal models of inflammation. nih.gov In studies using lipopolysaccharide (LPS)-activated macrophages, this compound was shown to significantly reduce the production of multiple pro-inflammatory mediators.
The table below details the observed reduction in key inflammatory markers by the fused-cyclopentenone phosphonate. nih.gov
| Pro-inflammatory Mediator | Function |
| Tumor Necrosis Factor-alpha (TNF-α) | A major cytokine involved in systemic inflammation. |
| Interleukin-6 (IL-6) | A cytokine with both pro- and anti-inflammatory roles. |
| Interferon-gamma (IFN-γ) | A cytokine critical for innate and adaptive immunity. |
| Monocyte Chemoattractant Protein-1 (MCP-1) | A chemokine that recruits monocytes to sites of inflammation. |
| Interleukin-1 alpha (IL-1α) | A pro-inflammatory cytokine. |
| Macrophage Inflammatory Protein-1 alpha (MIP-1α) | A chemokine involved in recruiting inflammatory cells. |
| RANTES (CCL5) | A chemokine that attracts T-cells, eosinophils, and basophils. |
This evidence underscores the potential of the cyclopentenone scaffold as a foundation for developing new anti-inflammatory agents.
Anticancer Properties
While direct studies on the anticancer properties of this compound are not extensively documented in publicly available research, significant investigations into structurally similar hydroxylated cyclopentenone analogues have revealed promising cytotoxic activities. Research into a series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues, designed as cis-restricted versions of the potent anticancer agent Combretastatin A-4, has shown notable results. nih.gov
These analogues demonstrated powerful cytotoxic effects against a variety of human cancer cell lines, with IC50 values often below 1 microgram/mL. nih.gov The most effective compounds within this series belonged to the 5-hydroxy cyclopentenone class, indicating the importance of the hydroxylated cyclopentenone scaffold for bioactivity. nih.gov For instance, one particularly potent analogue demonstrated significant regression in a human colon xenograft model in mice, highlighting the potential of this class of molecules for in vivo applications. nih.gov
Table 1: Cytotoxic Activity of Select Hydroxylated Cyclopentenone Analogues
| Compound Class | Activity Metric | Result | Target |
|---|---|---|---|
| 5-Hydroxy Cyclopentenone Analogues | IC50 | <1 µg/mL | Various human cancer cell lines |
This table presents data on analogues of this compound, not the compound itself. Data sourced from a study on 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues. nih.gov
Molecular Mechanisms of Action (Hypothesized and Investigated)
Interactions with Molecular Targets and Pathways
The molecular mechanisms underlying the bioactivity of hydroxylated cyclopentenones have been a key area of investigation, primarily focusing on potent analogues. The anticancer effects of these compounds are believed to stem from their ability to interfere with critical cellular processes, particularly cell division. nih.gov
Studies on active 2,3-diaryl-5-hydroxy-cyclopentenone analogues revealed that they induce cell cycle arrest at the G2/M phase. nih.govacs.org This disruption of the cell cycle is a common mechanism for many effective anticancer drugs. Furthermore, these compounds were found to induce apoptosis, or programmed cell death, in endothelial cells. nih.govacs.org A primary molecular target identified for these analogues is tubulin. nih.gov By interacting with the tubulin protein, these cyclopentenone derivatives inhibit its polymerization into microtubules, which are essential components of the mitotic spindle required for cell division. This antitubulin activity was found to be comparable to that of Combretastatin A-4, a well-known tubulin-binding agent. nih.gov
Formation of Covalent Bonds with Biomolecules
The cyclopentenone ring is an α,β-unsaturated ketone, a structural motif known for its reactivity as a Michael acceptor. wikipedia.org This chemical property allows it to undergo nucleophilic conjugate addition with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and the antioxidant molecule glutathione (B108866). wikipedia.orgacs.org
This reactivity suggests a high potential for this compound and its analogues to form covalent bonds with various biomolecules. The formation of such covalent adducts can lead to the irreversible inhibition of enzyme function or the depletion of cellular antioxidants. For example, studies on related cyclopentenone prostaglandins have highlighted their potential to induce glutathione depletion, a key event that can trigger oxidative stress and subsequent cellular damage. acs.org The ability of cyclopentenones to react with thiol nucleophiles, even in the presence of catalysts like palladium that are typically sensitive to them, underscores the intrinsic reactivity of this ring system. acs.org
Coordination Chemistry and Metal Complexation Potential
Ligand Properties of Hydroxylated Cyclopentenones
The structure of hydroxylated cyclopentenones, featuring both a hydroxyl group and an alkene adjacent to a ketone, provides multiple sites for coordination with metal ions, making them effective ligands in organometallic chemistry. acs.org The ability of the hydroxyl and alkene groups to bind simultaneously to a metal center is a key feature of their ligand properties. acs.org
This chelating effect has been exploited in asymmetric synthesis. For instance, research has shown that a rhodium metal center can coordinate to both the hydroxyl and alkene groups of a cyclopentenone substrate. acs.org This simultaneous coordination, influenced by the sterics of both the ligand and the cyclopentenone, is crucial for achieving enantioselectivity in catalytic reactions. acs.org The synthesis of hydroxylated cyclopentenones themselves can proceed through metal-mediated reactions, such as the Pauson-Khand reaction, which uses cobalt complexes, or via titanium complexes, further illustrating the intimate relationship between this class of compounds and transition metals. acs.orgbutler.eduacs.org The capacity of the hydroxylated cyclopentenone scaffold to act as a bidentate ligand, coordinating through the enone oxygen and the hydroxyl group, is a fundamental aspect of its chemical versatility and has implications for its biological interactions, as metal complexes are often investigated for therapeutic purposes. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Combretastatin A-4 |
| Tubulin |
| Glutathione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
